molecular formula C70H106N28O21S6 B10847552 Ccncaskwcrdhsrcc

Ccncaskwcrdhsrcc

Cat. No.: B10847552
M. Wt: 1868.2 g/mol
InChI Key: SAPIXEQVQIRZOT-CPQFHPGLSA-N
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Description

Ccncaskwcrdhsrcc (CAS No. 1193-62-0), systematically named methyl 6-(2-(methoxycarbonyl)-1H-pyrrol-1-yl)-5-nitro-nicotinamide, is a heterocyclic organic compound with the molecular formula C₁₃H₁₃N₃O₅ and a molecular weight of 291.26 g/mol . It is synthesized via multi-step reactions involving reagents such as chlorosulfonyl isocyanate in acetonitrile and aluminum(III) chloride in dichloromethane . Key structural features include a pyrrole ring substituted with cyano and ester groups, a nitro-functionalized pyridine moiety, and an amide linkage. Its physicochemical properties include moderate aqueous solubility (Log S = -3.4), a topological polar surface area (TPSA) of 115 Ų, and a synthetic accessibility score of 3.2, indicating moderate complexity in laboratory synthesis .

Properties

Molecular Formula

C70H106N28O21S6

Molecular Weight

1868.2 g/mol

IUPAC Name

2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42R,47R,56R)-47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-56-(C-hydroxycarbonimidoyl)-42-(2-hydroxy-2-iminoethyl)-12,33-bis(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-36-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaen-18-yl]acetic acid

InChI

InChI=1S/C70H106N28O21S6/c1-31-54(105)92-44(22-99)63(114)85-37(10-4-5-13-71)56(107)88-40(16-32-20-82-36-9-3-2-8-34(32)36)59(110)98-49-28-122-120-24-35(72)55(106)95-48-27-124-125-29-50(68(119)94-46(53(74)104)25-121-123-26-47(65(116)84-31)97-61(112)42(18-51(73)101)90-67(48)118)96-58(109)39(12-7-15-81-70(77)78)86-64(115)45(23-100)93-60(111)41(17-33-21-79-30-83-33)89-62(113)43(19-52(102)103)91-57(108)38(87-66(49)117)11-6-14-80-69(75)76/h2-3,8-9,20-21,30-31,35,37-50,82,99-100H,4-7,10-19,22-29,71-72H2,1H3,(H2,73,101)(H2,74,104)(H,79,83)(H,84,116)(H,85,114)(H,86,115)(H,87,117)(H,88,107)(H,89,113)(H,90,118)(H,91,108)(H,92,105)(H,93,111)(H,94,119)(H,95,106)(H,96,109)(H,97,112)(H,98,110)(H,102,103)(H4,75,76,80)(H4,77,78,81)/t31-,35-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

SAPIXEQVQIRZOT-CPQFHPGLSA-N

Isomeric SMILES

C[C@H]1C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N[C@H]2CSSC[C@@H](C(=N[C@H]3CSSC[C@@H](C(=N[C@@H](CSSC[C@@H](C(=N1)O)N=C([C@H](N=C3O)CC(=N)O)O)C(=N)O)O)N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O)CO)O

Canonical SMILES

CC1C(=NC(C(=NC(C(=NC(C(=NC2CSSCC(C(=NC3CSSCC(C(=NC(CSSCC(C(=N1)O)N=C(C(N=C3O)CC(=N)O)O)C(=N)O)O)N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCNCASKWCRDHSRCC involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to a series of reactions, including condensation, cyclization, and oxidation . Key reagents used in these reactions include carboxylic acids, primary and secondary amides, and guanidine derivatives. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated control systems, and large quantities of reagents. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and sustainability. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CCNCASKWCRDHSRCC undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

CCNCASKWCRDHSRCC has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three compounds with structural or functional similarities to Ccncaskwcrdhsrcc are analyzed below:

Methyl 4-cyano-1H-pyrrole-2-carboxylate (CAS No. 6632-80-6)
  • Molecular Formula : C₇H₆N₂O₂
  • Structural Similarity: Shares the pyrrole core with a cyano group and ester substitution but lacks the pyridine-nitroamide moiety .
  • Properties: Lower molecular weight (150.14 g/mol vs. 291.26 g/mol). Higher synthetic accessibility (score 2.8 vs. 3.2). This compound’s moderate P-gp interaction) .
2-Fluoro-nitrostyrene (CAS No. 384-22-5)
  • Molecular Formula: C₈H₆FNO₂
  • Functional Similarity : Contains nitro and aromatic groups but lacks heterocyclic complexity.
  • Properties: Higher volatility (lower molecular weight: 167.14 g/mol). Greater lipophilicity (Log P = 1.8 vs. 1.2 for this compound).
Methyl 6-chloro-5-nitro-nicotinamide (CAS No. 1211539-45-4)
  • Molecular Formula : C₇H₆ClN₃O₃
  • Structural Similarity : Shares the nitro-pyridine-amide backbone but lacks the pyrrole substituent.
  • Properties: Lower TPSA (89 Ų vs. 115 Ų), enhancing membrane permeability. This compound’s moderate warnings for skin/eye irritation) .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

Property This compound Methyl 4-cyano-1H-pyrrole-2-carboxylate 2-Fluoro-nitrostyrene Methyl 6-chloro-5-nitro-nicotinamide
Molecular Weight (g/mol) 291.26 150.14 167.14 215.60
Log S -3.4 -2.1 -1.8 -2.9
TPSA (Ų) 115 72 55 89
Synthetic Accessibility 3.2 2.8 2.5 3.0

Research Findings and Discussion

  • Synthetic Efficiency : this compound’s multi-step synthesis (e.g., nitration and cyclization) is more complex than that of its analogs, requiring specialized reagents like aluminum(III) chloride .
  • Safety Profile : Its hazard profile (skin/eye irritation) is less severe than methyl 6-chloro-5-nitro-nicotinamide’s acute toxicity but requires careful handling .

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